Drinabant

Übersicht

Beschreibung

Drinabant (INN; AVE-1625) is a drug that acts as a selective CB 1 receptor antagonist . It was under investigation by Sanofi-Aventis for the treatment of obesity, schizophrenia, Alzheimer’s disease, Parkinson’s disease, and nicotine dependence .

Molecular Structure Analysis

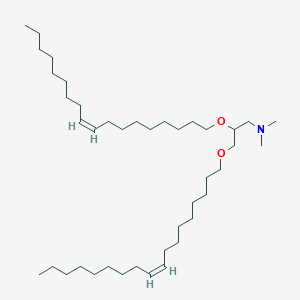

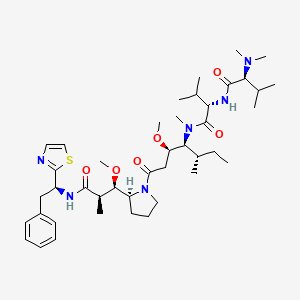

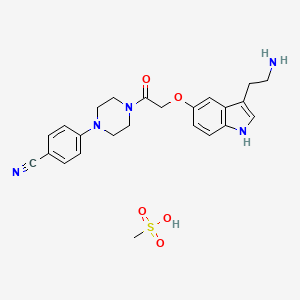

Drinabant has the molecular formula C23H20Cl2F2N2O2S . Its average mass is 497.385 Da and its monoisotopic mass is 496.059052 Da . The molecule contains a total of 55 bonds, including 35 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 four-membered ring, and 3 six-membered rings .Physical And Chemical Properties Analysis

Drinabant has a density of 1.5±0.1 g/cm3, a boiling point of 581.7±60.0 °C at 760 mmHg, and a flash point of 305.6±32.9 °C . It has 4 H bond acceptors, 0 H bond donors, 6 freely rotating bonds, and violates the Rule of 5 once . Its polar surface area is 49 Å2, and it has a molar volume of 341.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Drinabant: A Comprehensive Analysis of Scientific Research Applications

Treatment of Obesity: Drinabant was investigated as a potential treatment for obesity due to its action as a selective CB1 receptor antagonist. It reached phase IIb clinical trials for this purpose but was discontinued, likely because of severe psychiatric side effects observed in similar compounds .

Management of Schizophrenia: Clinical trials have explored the use of Drinabant in the management of schizophrenia. It was studied to determine its efficacy and safety when used alongside antipsychotic medications such as Olanzapine, Risperidone/Paliperidone, Quetiapine, or Aripiprazole .

Alzheimer’s Disease Research: Drinabant has been under investigation for its potential application in treating Alzheimer’s disease. The focus was on its ability to act on the CB1 receptors which are implicated in the disease’s pathology .

Parkinson’s Disease Therapy: Similar to Alzheimer’s disease, Drinabant’s role in Parkinson’s disease therapy was also studied due to its selective antagonism of CB1 receptors, which may influence the disease’s progression .

Nicotine Dependence: The drug was variably investigated by Sanofi-Aventis as a treatment for nicotine dependence, exploring its potential to alter the reward pathways associated with addiction .

Reversing Cannabinoid Overdose: Drinabant has been formulated for reversing cannabinoid overdose or symptoms thereof. This application is particularly relevant given the proliferation of powerful synthetic cannabinoids .

Blocking THC Effects: In clinical studies, Drinabant has been shown to block both objective and subjective effects of inhaled THC, which suggests its potential use in situations where THC mitigation is desired .

Enhancing Energy Expenditure: Data from clinical trials suggest that Drinabant may enhance energy expenditure, an effect that could have various applications in metabolic research and therapy .

Wirkmechanismus

Target of Action

Drinabant, also known as AVE-1625, is a drug that acts as a selective antagonist for the Cannabinoid receptor type 1 (CB1) . The CB1 receptor is primarily located in the central nervous system and is involved in various physiological processes, including appetite regulation, pain sensation, mood, and memory .

Mode of Action

As a CB1 receptor antagonist, Drinabant works by binding to the CB1 receptors, thereby blocking the action of endogenous cannabinoids or other exogenous cannabinoid drugs . This blockade prevents the activation of the CB1 receptor, inhibiting the effects produced by cannabinoids .

Biochemical Pathways

It is known that the cb1 receptor plays a crucial role in the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes including sleep, mood, appetite, memory, reproduction, and fertility . By blocking the CB1 receptor, Drinabant can potentially influence these processes.

Pharmacokinetics

It is known that the drug was administered orally in clinical trials .

Result of Action

The primary result of Drinabant’s action as a CB1 receptor antagonist is the reduction of the effects produced by cannabinoids. This has led to its investigation for use in conditions such as obesity, schizophrenia, Alzheimer’s disease, Parkinson’s disease, and nicotine dependence . Its development was discontinued due to the observation of severe psychiatric side effects, including anxiety, depression, and thoughts of suicide in patients treated with the drug .

Safety and Hazards

Safety data for Drinabant suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . It is also advised to keep people away from and upwind of any spill or leak .

Zukünftige Richtungen

Drinabant was initially developed by Sanofi and is now being developed by Opiant Pharmaceuticals . It is planned to be developed as an injectable for administration in an emergency department setting for the treatment of acute cannabinoid overdose . The development efforts were expected to commence in 2019 .

Eigenschaften

IUPAC Name |

N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2F2N2O2S/c1-32(30,31)29(21-11-19(26)10-20(27)12-21)22-13-28(14-22)23(15-2-6-17(24)7-3-15)16-4-8-18(25)9-5-16/h2-12,22-23H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQBRKLVEALROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189455 | |

| Record name | Drinabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AVE-1625 is a selective and potent antagonist of cannabinoid 1 (CB1) receptors having the same mechanism of action as rimonabant. | |

| Record name | AVE-1625 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

358970-97-5 | |

| Record name | Drinabant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358970-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drinabant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358970975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drinabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DRINABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61S98RLL5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.